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  • Product: 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole
  • CAS: 885273-98-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 3-(4-chlorophenyl)-4-bromomethylisoxazole in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-chlorophenyl)-4-bromomethylisoxazole, a heterocyclic compound of significant interest in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-chlorophenyl)-4-bromomethylisoxazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document offers a deep dive into the theoretical principles and practical methodologies for its characterization.[3][4] While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to generate reliable solubility profiles. We will explore the key factors influencing the dissolution of this molecule, present step-by-step procedures for equilibrium and kinetic solubility determination, and discuss the analytical techniques essential for accurate quantification.

Introduction: The Significance of Isoxazoles and Their Solubility

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory and anticancer drugs to antibiotics.[2][5][6] The title compound, 3-(4-chlorophenyl)-4-bromomethylisoxazole, combines this valuable heterocycle with a halogenated phenyl ring and a reactive bromomethyl group, making it a versatile intermediate for synthesizing a diverse array of bioactive molecules.[2]

The solubility of such an intermediate is a paramount physicochemical property that dictates its utility and processing.[3][7] In synthetic chemistry, solubility governs the choice of reaction media and can influence reaction rates and yields. For purification, solubility differences are the basis of crystallization, a critical step for achieving high purity. In pharmaceutical development, the aqueous solubility of a final active pharmaceutical ingredient (API) is a major determinant of its oral bioavailability.[4][8] Therefore, a thorough understanding and precise measurement of the solubility of 3-(4-chlorophenyl)-4-bromomethylisoxazole in various organic solvents is not merely an academic exercise but a fundamental requirement for its effective application.

Physicochemical Profile of 3-(4-chlorophenyl)-4-bromomethylisoxazole

To understand the solubility behavior of a compound, one must first consider its structural and electronic properties.

  • Molecular Structure:

    • Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen.[1][5] The presence of these heteroatoms introduces polarity and the potential for hydrogen bond acceptance.

    • 4-Chlorophenyl Group: A bulky, hydrophobic moiety that will favor solubility in non-polar or moderately polar solvents. The chlorine atom adds to the molecular weight and introduces a polar C-Cl bond.

    • Bromomethyl Group: A reactive functional group that introduces a polar C-Br bond and can act as a hydrogen bond acceptor. Its presence enhances the potential for interaction with a range of solvents.

  • Predicted Properties: Based on the structure of the closely related compound 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole (MW: 286.56 g/mol )[2], we can infer key properties. The title compound lacks the 5-methyl group, resulting in a slightly lower molecular weight. The general principle of "like dissolves like" suggests that its solubility will be a complex interplay between the polar isoxazole ring and the largely non-polar substituted phenyl group.[3]

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing.[9] Several key factors influence this process for 3-(4-chlorophenyl)-4-bromomethylisoxazole:

  • Solvent Polarity: As a molecule with both polar (isoxazole, C-Cl, C-Br) and non-polar (phenyl ring) regions, its solubility is expected to be highest in solvents of intermediate polarity or in polar aprotic solvents that can engage in dipole-dipole interactions. It is expected to be more soluble in polar solvents than in non-polar ones like hexane.[1]

  • Temperature: For most organic compounds, solubility increases with temperature as the dissolution process is typically endothermic.[1] This relationship is fundamental to purification by recrystallization.

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Solvents capable of donating hydrogen bonds (e.g., alcohols like ethanol) may exhibit enhanced solubility.

  • Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. A more stable polymorph will have a stronger crystal lattice and, consequently, lower solubility.[10] It is crucial to characterize the solid form being used in any solubility study.

Experimental Determination of Solubility

Precise solubility values must be determined empirically. The two most common types of solubility measurements in drug discovery and development are thermodynamic and kinetic solubility.[11]

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination via Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid 3-(4-chlorophenyl)-4-bromomethylisoxazole to a series of glass vials, each containing a known volume of a different organic solvent (e.g., Acetone, Acetonitrile, Ethanol, Dichloromethane, Toluene, Ethyl Acetate). A visual excess of solid must remain.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or on a stirring plate. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[10]

    • Expert Insight: To confirm that equilibrium has been achieved, samples can be analyzed at successive time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant. It is critical to filter this sample immediately using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][7]

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal vial & agitate at constant T (24-72 hours) B->C D Settle excess solid C->D E Withdraw & Filter supernatant (0.22 µm) D->E F Accurately Dilute E->F G Quantify via HPLC-UV F->G H H G->H Calculate Solubility (e.g., mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. It is a high-throughput method often used in early drug discovery for compound screening.[11]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 3-(4-chlorophenyl)-4-bromomethylisoxazole in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Addition: Add small aliquots of the DMSO stock solution to vials containing the aqueous or organic test solvent.

  • Precipitation Monitoring: After each addition, monitor the solution for the first sign of precipitation (e.g., using nephelometry, turbidimetry, or visual inspection).

  • Quantification: The concentration in the vial just before precipitation is recorded as the kinetic solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately determining the concentration of the dissolved compound in solubility studies due to its specificity and sensitivity.[4][13]

  • Column: A C18 reverse-phase column is typically suitable for a compound of this polarity.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point.

  • Detection: The chlorophenyl and isoxazole chromophores should provide strong UV absorbance, allowing for sensitive detection (e.g., at 254 nm).

  • Calibration: A multi-point calibration curve must be generated using standards of known concentration to ensure accurate quantification. The method must be validated for linearity, accuracy, and precision.[7]

Summary of Expected Solubility Behavior

While quantitative data requires experimental determination, a qualitative summary can be predicted based on chemical principles. This table should be populated with experimental data as it becomes available.

Solvent Class Specific Solvent Polarity Index Expected Qualitative Solubility Quantitative Solubility (mg/mL)
Polar Aprotic Acetone5.1HighRequires experimental data
Acetonitrile5.8HighRequires experimental data
Ethyl Acetate4.4Moderate to HighRequires experimental data
Tetrahydrofuran (THF)4.0Moderate to HighRequires experimental data
Polar Protic Ethanol4.3ModerateRequires experimental data
Methanol5.1ModerateRequires experimental data
Non-Polar Aromatic Toluene2.4Low to ModerateRequires experimental data
Halogenated Dichloromethane (DCM)3.1Moderate to HighRequires experimental data
Non-Polar Aliphatic n-Hexane0.1Very LowRequires experimental data

Diagram: Interplay of Factors Influencing Solubility

G Compound 3-(4-chlorophenyl)-4- bromomethylisoxazole Solute Solute Properties Compound->Solute Solvent Solvent Properties Compound->Solvent System System Conditions Compound->System Polymorphism Polymorphism Solute->Polymorphism MW Molecular Weight Solute->MW Polarity Polarity Solvent->Polarity HBonding H-Bonding (Acceptor/Donor) Solvent->HBonding Temp Temperature System->Temp Pressure Pressure System->Pressure

Caption: Key factors influencing the solubility of the target compound.

The Role of Predictive Modeling

In modern drug discovery, computational tools are often used for early-stage solubility prediction.[8] Quantitative Structure-Property Relationship (QSPR) and machine learning models can provide initial estimates of solubility based on molecular descriptors.[14][15][16] These models are trained on large datasets of compounds with known solubilities and can help prioritize solvent systems for experimental screening, thereby saving time and resources.[14][15][17] However, these in silico predictions should always be confirmed by experimental measurement for critical applications.

Conclusion

The solubility of 3-(4-chlorophenyl)-4-bromomethylisoxazole in organic solvents is a critical parameter that underpins its successful use in chemical synthesis and pharmaceutical development. This guide has detailed the theoretical factors that govern its dissolution, including solvent polarity, temperature, and the compound's intrinsic physicochemical properties. We have provided robust, step-by-step protocols for the experimental determination of both equilibrium and kinetic solubility, emphasizing the importance of rigorous analytical quantification by methods such as HPLC-UV. By applying these principles and methodologies, researchers can generate the high-quality, reliable solubility data necessary to optimize reaction conditions, develop effective purification strategies, and advance the development of novel isoxazole-based compounds.

References

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbK_MksM8eixIhuPJkft1Ctw1IXGp1vaym2QK7Ornhhlw4I8wAH-uKCmJY-dHjxjTCk8chnhwyoSyUTDpdtUhONUoF69uL8Kj7dljAcTVgSF6g-svrPSE4pLlmlvT0O9oGaNANMjp5
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Jain, C. R., & Patil, R. D. (n.d.). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
  • Scribd. (n.d.). Solubility Measurement Techniques.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
  • Chem-Impex. (n.d.). 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole.
  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole.
  • Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate.
  • Ascendia Pharma. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • Nguyen, B., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities.
  • Wikipedia. (n.d.). Isoxazole.
  • Istrate, A., et al. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

Sources

Exploratory

Molecular weight and formula of 4-Bromomethyl-3-(p-chlorophenyl)isoxazole

Technical Monograph: 4-Bromomethyl-3-(p-chlorophenyl)isoxazole Introduction 4-Bromomethyl-3-(p-chlorophenyl)isoxazole is a specialized heterocyclic intermediate utilized in the synthesis of biologically active compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromomethyl-3-(p-chlorophenyl)isoxazole

Introduction

4-Bromomethyl-3-(p-chlorophenyl)isoxazole is a specialized heterocyclic intermediate utilized in the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Belonging to the isoxazole family—a five-membered ring containing adjacent oxygen and nitrogen atoms—this molecule serves as a versatile electrophile.[2][3] Its reactivity is driven by the bromomethyl group at the C4 position, which acts as a "warhead" for nucleophilic substitution, allowing the attachment of complex pharmacophores to the stable 3-aryl-isoxazole core.

This guide provides an in-depth technical analysis of the molecule, distinguishing it from its common isomers (e.g., the 5-bromomethyl variant or the 5-methyl analog), and outlines robust synthetic pathways and experimental protocols for its preparation and use.

Physicochemical Profile

The following data characterizes the specific isomer 4-Bromomethyl-3-(p-chlorophenyl)isoxazole , where the bromomethyl group is at position 4 and the p-chlorophenyl group is at position 3, with position 5 remaining unsubstituted (H).

PropertyValueNotes
IUPAC Name 4-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
CAS Number Not widely listed; see Analog Note belowSpecific isomer is often custom-synthesized.
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Exact Mass 270.9400
Appearance White to off-white crystalline solid(Predicted based on analogs)
Melting Point 85–95 °C(Predicted range)
Solubility Soluble in DCM, CHCl₃, THF, EtOAcLow solubility in water.
SMILES Clc1ccc(cc1)c2c(CBr)con2

Critical Technical Note on Isomers: Researchers must distinguish this compound from two common analogs often conflated in literature:

  • 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole: Isomeric at the C5 position.

  • 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole (CAS 1159981-13-1): A trisubstituted variant (MW 286.[1]55) that is commercially ubiquitous. The protocols below are specific to the C4-bromomethyl / C5-H scaffold but can be adapted for the 5-methyl analog.

Synthetic Pathways

The synthesis of 4-bromomethyl-3-(p-chlorophenyl)isoxazole typically proceeds via a two-stage workflow: construction of the isoxazole core followed by functionalization of the methyl group.

Stage 1: Construction of the Isoxazole Core

The precursor, 3-(p-chlorophenyl)-4-methylisoxazole , is synthesized via a [3+2] cycloaddition of a nitrile oxide and an alkyne.

  • Reactants: 4-Chlorobenzohydroximoyl chloride (generates nitrile oxide in situ) + Propyne (or an equivalent alkyne surrogate).

  • Catalyst: Base (Triethylamine) to generate the dipole.

  • Regioselectivity: The reaction of nitrile oxides with 1-alkynes typically favors the 5-substituted isoxazole. To favor the 4-methyl isomer, specific conditions or steric control (e.g., using specific alkynyl boromates or regioselective catalysts) are required. Alternatively, condensation of alpha-methyl-beta-dimethylaminovinyl ketone with hydroxylamine is a more regioselective route to the 4-methyl-3-unsubstituted (or 3-aryl) system.

Stage 2: Wohl-Ziegler Bromination

The methyl group at C4 is activated for radical bromination using N-Bromosuccinimide (NBS).

  • Reagents: NBS (1.05 eq), AIBN (cat.), CCl₄ or Benzotrifluoride (PhCF₃).

  • Mechanism: Free-radical chain substitution.

  • Key Challenge: Preventing over-bromination (dibromomethyl formation).

Visualization: Synthesis Workflow

Synthesis Start p-Chlorobenzaldehyde (Starting Material) Oxime p-Chlorobenzaldehyde Oxime Start->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide NCS / Et3N Cycloadd [3+2] Cycloaddition (w/ Propyne/Alkyne) NitrileOxide->Cycloadd Precursor 3-(p-Cl-Ph)-4-Methylisoxazole (Precursor) Cycloadd->Precursor Regioselective Bromination Radical Bromination (NBS/AIBN) Precursor->Bromination Reflux Product 4-Bromomethyl-3-(p-Cl-Ph)isoxazole (Target) Bromination->Product

Figure 1: Synthetic workflow from aldehyde starting material to the brominated target.

Experimental Protocols

Protocol A: Radical Bromination (Wohl-Ziegler)

For the conversion of 3-(p-chlorophenyl)-4-methylisoxazole to the title compound.

Materials:

  • 3-(p-Chlorophenyl)-4-methylisoxazole (10 mmol)

  • N-Bromosuccinimide (NBS) (10.5 mmol, recrystallized)

  • Azobisisobutyronitrile (AIBN) (0.5 mmol)

  • Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (50 mL) - Note: PhCF₃ is a greener alternative to CCl₄.

Procedure:

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the isoxazole precursor in the solvent.

  • Addition: Add NBS and AIBN to the solution.

  • Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄ or 102°C for PhCF₃) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 2–6 hours. Look for the disappearance of the starting material spot and the appearance of a slightly more polar product spot.

  • Workup: Cool the reaction mixture to 0°C to precipitate the succinimide byproduct. Filter off the solid succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from hexane/ethyl acetate or purify via silica gel column chromatography to yield the product.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.1–2.3 ppm) and the appearance of a methylene singlet (CH₂Br) shifted downfield to ~4.3–4.5 ppm.

  • Mass Spec: Confirm the characteristic isotope pattern for Br (1:1 ratio of M and M+2) and Cl (3:1 ratio).

Reactivity & Applications

The 4-bromomethyl group is a potent electrophile, making this molecule a key "linker" in medicinal chemistry.

Nucleophilic Substitution (S_N2)

The primary application involves displacing the bromide with nucleophiles (amines, thiols, alkoxides) to generate functionalized isoxazoles.

Reaction Scheme: Isox-CH2-Br + Nu-H --[Base]--> Isox-CH2-Nu + HBr

Common Applications:

  • Kinase Inhibitors: Isoxazole scaffolds are frequent pharmacophores in kinase inhibitors. The bromomethyl group allows the attachment of solubilizing groups (e.g., morpholine, piperazine).

  • COX-2 Inhibitors: 3,4-Diaryl isoxazoles (like Valdecoxib) are related structures. This intermediate allows the synthesis of non-standard substitution patterns for SAR (Structure-Activity Relationship) studies.

  • Agrochemicals: Used in the synthesis of isoxazole-based herbicides and fungicides.

Visualization: Reactivity Pathways

Reactivity Center 4-Bromomethyl-3-(p-Cl-Ph)isoxazole Prod_Amine Aminomethyl Isoxazoles (Drug Linkers) Center->Prod_Amine + Amine / K2CO3 Prod_Thiol Thioether Derivatives (Metabolic Stability) Center->Prod_Thiol + Thiol / NaH Prod_Triazole Click Chemistry Precursors (via Azide) Center->Prod_Triazole + NaN3 Amine Secondary Amines (HNR2) Amine->Center Thiol Thiols (R-SH) Thiol->Center Azide Sodium Azide (NaN3) Azide->Center

Figure 2: Divergent synthesis capabilities from the bromomethyl core.

Safety & Handling

  • Lachrymator: Like most benzyl bromide analogs, this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

  • Alkylating Agent: It is a direct-acting alkylating agent. Handle with extreme care in a fume hood to avoid DNA alkylation risks.

  • Storage: Store at 2–8°C, protected from light and moisture to prevent hydrolysis (to the alcohol) or degradation.

References

  • Sigma-Aldrich. Product Specification: 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole. (Accessed 2024). Link(Note: Cited for physicochemical comparison of the 5-methyl analog).

  • Liu, K., et al. "Synthesis and biological evaluation of novel isoxazole derivatives." European Journal of Medicinal Chemistry, 2018. Link

  • Wohl, A. "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 1919.
  • PubChem. Compound Summary: Isoxazole Derivatives. National Library of Medicine. Link

Sources

Foundational

Stability of Bromomethyl Isoxazole Derivatives Under Ambient Conditions

Executive Summary Bromomethyl isoxazole derivatives (e.g., 3-bromomethyl-5-methylisoxazole) are critical electrophilic building blocks in medicinal chemistry, widely used to synthesize isoxazole-containing drugs like sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethyl isoxazole derivatives (e.g., 3-bromomethyl-5-methylisoxazole) are critical electrophilic building blocks in medicinal chemistry, widely used to synthesize isoxazole-containing drugs like sulfamethoxazole and leflunomide. While often categorized as "stable" in Safety Data Sheets (SDS), these compounds exhibit high electrophilicity comparable to or exceeding that of benzyl bromide. Under ambient conditions, they are prone to hydrolysis and nucleophilic degradation, driven by the electron-deficient nature of the isoxazole ring. This guide details the mechanistic causes of instability, provides rigorous handling protocols, and establishes a self-validating storage workflow to ensure compound integrity.

Part 1: Mechanistic Analysis of Instability

Electronic Activation

The instability of bromomethyl isoxazoles arises from the electronic properties of the isoxazole core. The isoxazole ring is a


-deficient heteroaromatic system. The oxygen and nitrogen atoms exert a strong inductive electron-withdrawing effect (-I effect) on the attached methyl group.
  • Benzylic-like Reactivity: The carbon-bromine (C-Br) bond in a bromomethyl isoxazole is significantly weakened compared to a standard alkyl bromide. The transition state for nucleophilic attack is stabilized by the adjacent

    
    -system, similar to benzyl bromide, but often more reactive due to the higher electronegativity of the heterocycle.
    
  • Hydrolysis Susceptibility: Atmospheric moisture is sufficient to drive hydrolysis, converting the lachrymatory bromide into the corresponding alcohol (hydroxymethyl isoxazole) and releasing corrosive hydrogen bromide (HBr). The generated HBr can autocatalyze further decomposition or ring opening in extreme cases.

Degradation Pathways

The primary degradation pathway under ambient conditions is Hydrolysis . A secondary pathway involves Self-Alkylation if the derivative contains nucleophilic functional groups (e.g., amines), or Dimerization via radical mechanisms if exposed to light (photolysis), though this is less common than ionic decomposition.

Diagram 1: Degradation Mechanisms

DegradationPathways Bromide Bromomethyl Isoxazole (Active Reagent) TS Transition State (Stabilized by Isoxazole Ring) Bromide->TS Activation Moisture H₂O (Ambient Moisture) Moisture->TS Alcohol Hydroxymethyl Isoxazole (Inactive Impurity) TS->Alcohol Hydrolysis HBr HBr (Corrosive Gas) TS->HBr Substituted Substituted Product (Alkylated Impurity) TS->Substituted S_N2 Attack Nucleophile Nu⁻ (Impurities/Bases) Nucleophile->TS

Part 2: Comparative Reactivity Data

To contextualize the stability, the following table compares 3-(bromomethyl)-5-methylisoxazole against common electrophiles. The "Relative Reactivity" is an estimated index based on SN2 reaction rates with standard nucleophiles (e.g., piperidine) in aprotic solvents.

Compound ClassRepresentative StructureRelative Reactivity (SN2)Ambient StabilityPrimary Degradation Mode
Alkyl Bromide n-Butyl bromide1.0 (Baseline)HighSlow hydrolysis
Benzyl Bromide Benzyl bromide~50 - 100ModerateHydrolysis, Photolysis
Isoxazole Derivative 3-(Bromomethyl)-5-methylisoxazole ~80 - 150 Low-Moderate Rapid Hydrolysis, Autocatalytic Acidolysis
Acyl Halide Acetyl chloride>1000Very LowImmediate Hydrolysis

Key Insight: Bromomethyl isoxazoles should be treated with the same precautions as highly active benzyl halides. They are lachrymators (tear-inducing), which serves as a biological warning of their high reactivity and vapor pressure.

Part 3: Experimental Protocols & Handling

Synthesis & Purification Considerations

Most bromomethyl isoxazoles are synthesized via Wohl-Ziegler bromination (NBS/CCl4 or NBS/Acetonitrile) of the corresponding methyl isoxazole.

  • Critical Impurity: The reaction often leaves traces of succinimide and unreacted NBS.

  • Purification Protocol:

    • Filter off succinimide.

    • Perform a rapid aqueous wash (cold water) to remove polar impurities. Note: Work quickly to minimize hydrolysis.

    • Dry immediately over anhydrous MgSO₄.

    • Do not distill unless necessary; thermal instability can lead to darkening/tars. Column chromatography (silica, hexanes/EtOAc) is preferred but must be done rapidly as silica is slightly acidic.

Storage Workflow

Proper storage is the only way to arrest the hydrolysis cascade. The compound must be isolated from atmospheric moisture and light.

Diagram 2: Storage & Handling Workflow

StorageWorkflow Synthesis Synthesis/Purification QC QC Check: 1H NMR (Check for ~4.4 ppm CH2Br) Synthesis->QC Aliquot Aliquot into Vials (Avoid repeated freeze-thaw) QC->Aliquot Pass Inert Purge Headspace (Argon/Nitrogen) Aliquot->Inert Seal Seal: Parafilm + Desiccant Inert->Seal Temp Storage Temp: -20°C Seal->Temp Usage Warm to RT before opening (Prevents condensation) Temp->Usage When needed Usage->Inert Re-seal remaining

Self-Validating Quality Control

Before using a stored batch, perform this rapid check:

  • TLC Analysis: Run TLC (typically Hexane:EtOAc 8:2). The alcohol degradation product is significantly more polar (lower Rf) than the bromide.

  • NMR Marker: In 1H NMR (CDCl3), the -CH2Br singlet appears around 4.3–4.5 ppm . If a peak appears near 4.7–4.8 ppm (shifted downfield) or 4.6 ppm (broad), it indicates hydrolysis (-CH2OH) or HBr formation.

Part 4: Safety & Toxicology (Lachrymator Warning)

Bromomethyl isoxazoles are potent lachrymators and corrosives .

  • Mechanism: The high electrophilicity allows the compound to alkylate TRPA1 ion channels in sensory nerves (corneal and respiratory), causing intense stinging and tearing.

  • Neutralization: Spills should be treated with a solution of 5% sodium thiosulfate or dilute aqueous ammonia , which rapidly converts the reactive bromide into a non-volatile, water-soluble thiosulfate adduct or amine.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole. Retrieved from

  • BenchChem. (2025).[1] Comparative Reactivity Analysis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole and Other Electrophiles. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3-(Bromomethyl)-5-methylisoxazole.[2][3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-(Bromomethyl)-3-methylisoxazole. Retrieved from

  • MDPI. (2022). Degrading Characterization of Isoxazole Derivatives. Molecules. Retrieved from

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Protocols & Analytical Methods

Method

N-alkylation procedures with 4-Bromomethyl-3-(p-chlorophenyl)isoxazole

Executive Summary This technical guide details the optimized protocols for N-alkylation using 4-Bromomethyl-3-(p-chlorophenyl)isoxazole (and its 5-methyl analog), a critical pharmacophore in the synthesis of atypical ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for N-alkylation using 4-Bromomethyl-3-(p-chlorophenyl)isoxazole (and its 5-methyl analog), a critical pharmacophore in the synthesis of atypical antipsychotics (e.g., Iloperidone derivatives), dopamine D4 receptor antagonists, and antiviral agents.

Unlike simple alkyl halides, the isoxazole-4-methyl moiety functions electronically as a benzylic-like electrophile . The electron-deficient isoxazole ring enhances the leaving group ability of the bromide, making it highly reactive but also prone to specific side reactions such as hydrolysis and competitive elimination. This guide provides three tiered protocols designed to maximize yield and regioselectivity based on the nucleophilicity of the amine substrate.

Chemical Reactivity Profile

To design a successful experiment, one must understand the electronic environment of the electrophile.

  • Electrophile: 4-Bromomethyl-3-(p-chlorophenyl)isoxazole.

  • Reactivity Class: Activated Heteroaryl-Methyl Halide (SN2 active).

  • Mechanistic Insight: The isoxazole ring is electron-withdrawing (π-deficient). This pulls electron density away from the methylene carbon (C-Br bond), lowering the LUMO energy and facilitating nucleophilic attack.

  • Critical Stability Warning: While the isoxazole ring is generally stable, it can undergo ring cleavage (reductive opening) under harsh reducing conditions (e.g., H2/Pd, active metals) or ring degradation with extremely strong bases at high temperatures.

Mechanism of Action (SN2 Pathway)

ReactionMechanism Substrate Nucleophile (R2-NH) TS [Transition State] Pentacoordinate Carbon Substrate->TS Attack (HOMO) Electrophile Isoxazole-CH2-Br (Electrophile) Electrophile->TS LUMO Access Product N-Alkylated Product (Isoxazole-CH2-NR2) TS->Product Bond Formation Byproduct HBr (Scavenged by Base) TS->Byproduct Leaving Group Departure

Figure 1: The bimolecular nucleophilic substitution (SN2) pathway. The reaction rate depends on the concentration of both the isoxazole electrophile and the amine nucleophile.

General Considerations & Decision Matrix

Before selecting a protocol, categorize your nucleophile.

Nucleophile ClassExample SubstratesRecommended ProtocolKey Reagents
Class A: Strong/Moderate Piperazines, Piperidines, Secondary AminesProtocol 1 (Standard) MeCN / K₂CO₃
Class B: Weak/Acidic Imidazoles, Indoles, Amides, SulfonamidesProtocol 2 (Deprotonation) DMF / NaH or Cs₂CO₃
Class C: Sterically Hindered Bulky secondary amines, AnilinesProtocol 3 (Finkelstein) Acetone / KI (Catalytic)

Detailed Experimental Protocols

Protocol 1: The "Standard" Method (Mild Base)

Best for: Secondary amines (e.g., N-Boc-piperazine, morpholine) where over-alkylation is not a primary concern.

Rationale: Acetonitrile (MeCN) is a polar aprotic solvent that dissolves the organic reactants well. Potassium Carbonate (K₂CO₃) is insoluble in MeCN, creating a heterogeneous surface reaction that buffers the generated HBr without causing rapid elimination or ring opening.

Materials:

  • 4-Bromomethyl-3-(p-chlorophenyl)isoxazole (1.0 equiv)

  • Amine substrate (1.1 – 1.2 equiv)

  • Anhydrous K₂CO₃ (2.0 – 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under nitrogen or argon atmosphere.

  • Dissolution: Charge the flask with the amine substrate and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add powdered anhydrous K₂CO₃. Tip: Milling the carbonate before addition increases surface area and reaction rate.

  • Electrophile Addition: Add 4-Bromomethyl-3-(p-chlorophenyl)isoxazole in a single portion.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC or LC-MS.

    • Typical Time: 2–6 hours.

  • Work-up: Cool to room temperature. Filter off the solid inorganic salts through a Celite pad. Rinse the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH).

Protocol 2: The "Deprotonation" Method (Strong Base)

Best for: Heterocycles (Imidazoles, Triazoles) or Amides requiring N-H activation.

Rationale: Weak nucleophiles require deprotonation to generate the active anion. Sodium Hydride (NaH) provides irreversible deprotonation. DMF is used to solvate the resulting anion and the polar transition state.

Materials:

  • 4-Bromomethyl-3-(p-chlorophenyl)isoxazole (1.0 equiv)

  • Heterocycle/Amide (1.0 equiv)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • Anhydrous DMF or THF

Step-by-Step:

  • Activation: In a dried flask under inert atmosphere, dissolve the heterocycle/amide in anhydrous DMF.

  • Deprotonation: Cool to 0°C (ice bath). Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C . Add 4-Bromomethyl-3-(p-chlorophenyl)isoxazole (dissolved in minimal DMF) dropwise via syringe.

    • Why Dropwise? To prevent exotherms and minimize side reactions.

  • Reaction: Allow to warm to Room Temperature slowly. Stir for 4–12 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl solution (add slowly at 0°C).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[3]

Protocol 3: The "Finkelstein" Modification (Catalytic Iodide)

Best for: Sluggish reactions or sterically hindered amines.

Rationale: Alkyl bromides can be converted in situ to highly reactive alkyl iodides using Potassium Iodide (KI). The iodide is a better leaving group, accelerating the SN2 attack.

Materials:

  • Standard reagents from Protocol 1.

  • Additive: Potassium Iodide (KI) (0.1 – 0.5 equiv).

  • Solvent: Acetone or Butanone (MEK) are preferred for Finkelstein conditions, but MeCN works well for the hybrid approach.

Step-by-Step:

  • Follow Protocol 1 , but add catalytic KI (10-50 mol%) along with the K₂CO₃.

  • If using Acetone, reflux temperature is limited to ~56°C. If higher temperature is needed, use Butanone (MEK) or MeCN.

  • Note: The reaction mixture may darken (yellow/brown) due to trace iodine formation; this is normal.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Conversion Poor solubility or low nucleophilicity.Switch to Protocol 3 (add KI). Increase temp to reflux. Switch solvent to DMF.
Bis-Alkylation Primary amine substrate used with excess alkyl halide.Use excess amine (2.0–3.0 equiv) or protect the amine (e.g., use N-Boc-piperazine).
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Strictly anhydrous conditions. Dry MeCN over molecular sieves. Flame-dry glassware.
Elimination (Styrene analog) Base too strong or temp too high.Lower temperature.[4] Switch from NaH to K₂CO₃ or Cs₂CO₃.
Regio-isomers (for Imidazoles) N1 vs N3 tautomer alkylation.Steric control: Bulky bases may favor the less hindered nitrogen. Solvent polarity affects T.S. stability.

Workflow Decision Tree

DecisionTree Start Start: Select Substrate IsAmine Is it a Basic Amine? (Piperazine, Morpholine) Start->IsAmine IsWeak Is it a Weak Nucleophile? (Amide, Imidazole) IsAmine->IsWeak No Protocol1 PROTOCOL 1 Solvent: MeCN Base: K2CO3 Temp: 60°C IsAmine->Protocol1 Yes (Secondary) IsHindered Is it Sterically Hindered? IsWeak->IsHindered No (Just slow) Protocol2 PROTOCOL 2 Solvent: DMF Base: NaH Temp: 0°C -> RT IsWeak->Protocol2 Yes (Acidic proton) IsHindered->Protocol1 No Protocol3 PROTOCOL 3 Add Catalytic KI (Finkelstein) IsHindered->Protocol3 Yes

Figure 2: Decision matrix for selecting the optimal alkylation strategy based on substrate properties.

Safety & Handling (SDS Summary)

  • Hazards: 4-Bromomethyl-3-(p-chlorophenyl)isoxazole is a potent lachrymator (tear gas effect) and skin irritant. It causes severe eye damage and skin burns.[5][6]

  • Toxicity: Harmful if swallowed (Acute Tox. 4).[5]

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Cleanup: Quench with dilute aqueous amine or sodium thiosulfate solution before wiping.

References

  • Rowley, M., et al. (2001). "4-Heterocycle-substituted piperidines as selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry, 44(10), 1603-1614.
  • Kucwaj-Brysz, K., et al. (2023). "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione."[7] MDPI Molbank, 2023(1), M1556. [Link][1][8][9]

  • National Institutes of Health (NIH). (2018). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists." ChemMedChem. [Link]

  • Beilstein Journals. (2014). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 10, 1159–1165. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

This technical guide details the purification and isolation of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole , addressing the specific challenge of removing unreacted 4-methyl starting material (SM) and preventing over-bro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and isolation of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole , addressing the specific challenge of removing unreacted 4-methyl starting material (SM) and preventing over-brominated byproducts.

Topic: Isolation & Purification Protocols Target Compound: 4-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Precursor (SM): 4-Methyl-3-(4-chlorophenyl)isoxazole Reaction Type: Radical Bromination (Wohl-Ziegler)

Part 1: The Core Challenge (Technical Context)

The synthesis of 4-bromomethyl-3-(4-chloro-phenyl)-isoxazole typically proceeds via radical bromination of the 4-methyl precursor using N-bromosuccinimide (NBS). The critical purification challenge arises from the "Goldilocks Zone" of reactivity:

  • Under-reaction: Leaves unreacted methyl starting material (SM), which is non-polar and co-elutes with the product on silica.

  • Over-reaction: Produces the 4-dibromomethyl impurity, which is difficult to separate and degrades yield.

Because the methyl SM is chemically inert compared to the reactive bromomethyl product, chemical scavenging of the SM is not viable . Purification must rely on exploiting subtle solubility differences (crystallization) or polarity gradients (chromatography).[1]

Part 2: Troubleshooting & Optimization Guide

Phase 1: Reaction Optimization (Prevention)

Q: How do I minimize unreacted starting material without forming the dibromo impurity? A: You cannot eliminate SM entirely without causing over-bromination. The optimal strategy is to target 85-90% conversion , leaving ~10% SM, which is easier to remove via crystallization than the dibromo byproduct.

  • Stoichiometry: Use a slight deficit of NBS (0.95 – 0.98 equivalents) relative to the methyl substrate.

  • Initiator: Use AIBN (0.05 eq) or Benzoyl Peroxide.

  • Monitoring: Do not rely solely on TLC. Use 1H NMR to monitor the ratio of Methyl (δ ~2.1-2.3 ppm) to Bromomethyl (δ ~4.3-4.5 ppm). Stop the reaction when the dibromo peak (δ ~6.5 ppm) becomes visible.

Phase 2: Workup & Crude Isolation

Q: The crude mixture is yellow/orange. How do I remove the brominating agents before purification? A: The color indicates residual Bromine (Br2) or NBS.

  • Cool the reaction mixture to 0°C to precipitate Succinimide.

  • Filter the solid Succinimide (wash with cold solvent).

  • Wash the filtrate with 5% Sodium Thiosulfate (Na2S2O3) solution. This reduces active bromine species to water-soluble salts, removing the yellow color.

  • Wash with water and brine, then dry over MgSO4.

Phase 3: Crystallization (Primary Purification)

Q: Chromatography is failing to separate the SM. Can I crystallize the product? A: Yes, fractional crystallization is the most effective method for separating the bromomethyl product from the methyl SM. The bromide usually has a higher melting point and lower solubility in non-polar solvents than the methyl precursor.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Protocol
Heptane / EtOAc 10:1 to 5:1 Dissolve in min. hot EtOAc; add hot Heptane until turbid. Cool slowly to 4°C.
Cyclohexane 100% Dissolve at reflux; cool to RT, then 0°C. (Effective for removing non-polar SM).

| Ethanol / Water | Variable | Dissolve in hot Ethanol; add warm water dropwise until cloudy. |

  • Note: If the SM co-crystallizes, perform a "swish" wash: suspend the solid in cold pentane or hexane and stir vigorously for 30 minutes, then filter. The methyl SM is more soluble in cold alkanes than the bromide.

Phase 4: Chromatographic Strategy

Q: I must use a column. What is the best mobile phase? A: The Rf difference is small (ΔRf < 0.1). You must use a shallow gradient.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane (or Heptane) / Ethyl Acetate .[1]

  • Gradient: Start at 100% Hexane . Hold for 2 column volumes (CV). Ramp slowly to 5% EtOAc over 5 CVs. The SM will elute first.

  • Visualization: Both compounds are UV active. Use a KMnO4 stain ; the benzylic bromide often stains differently (faster/browning) than the inert methyl group.

Part 3: Visual Workflow (Decision Tree)

PurificationProtocol Start Crude Reaction Mixture (SM + Product + Succinimide) Filter Step 1: Cool & Filter (Remove Succinimide) Start->Filter Wash Step 2: Wash Filtrate (5% Na2S2O3 + Water) Filter->Wash CheckNMR Step 3: Check 1H NMR Conversion Rate? Wash->CheckNMR HighSM High SM (>15%) CheckNMR->HighSM Conversion <80% GoodConv Optimal (5-10% SM) CheckNMR->GoodConv Conversion 85-95% OverReact Over-reacted (Dibromo present) CheckNMR->OverReact Dibromo >5% Column Step 4: Column Chromatography (Gradient Hex/EtOAc 100:0 -> 95:5) HighSM->Column Must separate Cryst Step 4: Crystallization (Heptane/EtOAc) GoodConv->Cryst Preferred path OverReact->Column Difficult Separation Swish Step 5: Pentane Swish (Remove surface SM) Cryst->Swish Final Pure 4-Bromomethyl-3-(4-chlorophenyl)isoxazole Column->Final Swish->Final

Caption: Purification decision tree emphasizing crystallization for optimal conversion and chromatography for difficult mixtures.

Part 4: Stability & Storage (FAQ)

Q: My purified product turned pink/brown after 2 days. Why? A: Benzylic bromides are inherently unstable and lachrymators. They can hydrolyze to the alcohol (hydroxymethyl) or degrade via HBr release, which autocatalyzes further decomposition.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Stabilization: Store solid over a small amount of activated copper wire or silver foil (scavenges free halides) if long-term storage is required.

Q: Can I use the crude material directly for the next step? A: If the next step is a nucleophilic substitution (e.g., with an amine or azide), yes . The methyl SM is inert to nucleophiles and can often be separated much more easily after the next reaction, where the polarity difference between the new amine/azide product and the methyl SM will be massive.

References

  • Sigma-Aldrich. 4-Bromo-5-(4-chlorophenyl)isoxazole Product Specifications. (Provides physical property baselines for analogs). Link

  • Grady, A. (2023). Synthetic Formal Report: Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (Details isoxazole ring synthesis and column chromatography purification parameters). Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Protocols. (Standard procedures for radical bromination and byproduct management). Link

  • ResearchGate. Purification of Benzyl Bromide Derivatives. (Community consensus on crystallization vs. chromatography for benzylic bromides). Link

  • Thermo Fisher Scientific. 4-(Bromomethyl)-3-methyl-5-phenylisoxazole Safety & Handling. (Safety data for bromomethyl isoxazole analogs). Link

Sources

Optimization

Minimizing side products in 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole synthesis

Topic: Minimizing Side Products in 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole Synthesis Ticket ID: WZ-ISOX-4BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole Synthesis Ticket ID: WZ-ISOX-4BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield losses or purification difficulties during the synthesis of 4-bromomethyl-3-(4-chloro-phenyl)-isoxazole .

The transformation of 4-methyl-3-(4-chlorophenyl)isoxazole to its bromomethyl analog is a classic Wohl-Ziegler bromination . While seemingly straightforward, this radical-mediated reaction is notoriously sensitive to stoichiometry and environmental conditions. The primary failure mode is the formation of the 4-(dibromomethyl) impurity, which is chemically similar to the product and difficult to separate.

This guide provides a self-validating protocol to minimize this impurity and ensure high-purity isolation.

Module 1: Mechanism & Failure Modes

To minimize side products, we must understand the competition occurring in your flask. The reaction relies on a low, steady-state concentration of molecular bromine (


), generated in situ from N-Bromosuccinimide (NBS).[1]
The Critical Competition

The radical chain reaction does not "know" when to stop. Once your product (Mono-Br) is formed, it competes with the starting material (SM) for the bromine radical.[1]

  • Path A (Desired): SM +

    
    
    
    
    
    Product[1]
  • Path B (Parasitic): Product +

    
    
    
    
    
    Dibromo Impurity [1]

Because the benzylic-type radical on the product is often stabilized by the presence of the first bromine atom, the reaction rate for Path B can be alarmingly fast, especially as the concentration of SM drops.

Diagram 1: Competitive Radical Pathways

WohlZieglerMechanism NBS NBS (Reagent) Br2 Br2 (In Situ) NBS->Br2 Trace HBr Radical Br• Radical Br2->Radical Initiator (AIBN/Heat) SM 4-Methyl-SM Radical->SM H-Abstraction Inter1 Benzylic Radical SM->Inter1 Product Target: Mono-Bromo Inter1->Product + Br2 Inter2 Sec. Radical Product->Inter2 + Br• (Over-reaction) Impurity Impurity: Di-Bromo Inter2->Impurity + Br2

Caption: The "Over-reaction" pathway (right) activates as Product concentration increases.[1] Controlling NBS stoichiometry is the only way to sever this link.

Module 2: Troubleshooting the Protocol

The following troubleshooting guide addresses specific user scenarios.

Scenario A: "I have >10% Dibromo impurity in my crude NMR."

Cause: Excess NBS or allowing the reaction to run to "completion" (100% consumption of SM). Solution: You must switch from Conversion Control to Stoichiometric Control .

  • The 95% Rule: Never aim for 100% conversion. The kinetics dictate that the last 5% of SM is converted much slower than the Product is converted to Dibromo.

  • Stoichiometry Adjustment: Reduce NBS from 1.1 eq to 0.95 – 0.98 eq . It is chemically easier to separate unreacted non-polar Methyl-SM from the Mono-Bromo product than it is to separate the Mono-Bromo from the Di-Bromo.

Scenario B: "The reaction stalls or turns dark brown/purple."

Cause: High concentration of


 (purple/brown) due to failed radical propagation. This leads to ring bromination (side product) rather than methyl bromination.[1]
Solution: 
  • Check Initiator: AIBN has a shelf life. Recrystallize it from methanol if it is old.

  • Anhydrous Conditions: Water destroys the radical chain and hydrolyzes the product to the alcohol (4-hydroxymethyl).

  • Solvent Choice: Carbon Tetrachloride (

    
    ) is the classic solvent but is toxic and banned. See the Green Solvent Table below for replacements.
    
Optimization Table: Solvent & Reagent Selection
ParameterStandard (Old School)Optimized (Recommended)Reason for Change
Solvent

(Carbon Tet)
Benzotrifluoride (

)
or Methyl Acetate

mimics the polarity of

without the ozone depletion.[1] Acetonitrile is also viable but more polar.
Initiator Benzoyl Peroxide (BPO)AIBN (Azobisisobutyronitrile)AIBN yields a cleaner radical flux at moderate reflux temperatures (

).[1]
NBS Ratio 1.05 – 1.10 eq0.95 – 0.98 eq Prevents "over-bromination." Leaves ~5% SM which is easier to purge.
Addition All at oncePortion-wise Initiator Adding AIBN in 3 portions (0h, 1h, 2h) maintains the radical chain without flooding the system.

Module 3: Purification & Analysis

The Purification Workflow

Separating the 4-methyl (SM), 4-bromomethyl (Product), and 4-dibromomethyl (Impurity) species is the biggest challenge.[1] They often co-elute on silica.

Key Insight: The succinimide byproduct is water-soluble. The first step of any workup must be a thorough water wash.

Diagram 2: Purification Decision Tree

PurificationFlow Crude Crude Reaction Mixture (SM, Product, Dibromo, Succinimide) Filter 1. Cool & Filter Solids Crude->Filter Wash 2. Aqueous Wash (H2O) Filter->Wash Succinimide Remove Succinimide (Discard Aqueous) Wash->Succinimide Analysis 3. 1H-NMR Analysis Wash->Analysis Decision Impurity Profile? Analysis->Decision HighDibromo >5% Dibromo Decision->HighDibromo Over-reacted HighSM >5% SM (No Dibromo) Decision->HighSM Under-reacted Column Flash Chromatography (Very shallow gradient) HighDibromo->Column Difficult Separation Cryst Recrystallization (Hexane/EtOAc or MeOH) HighSM->Cryst Preferred Route

Caption: Prioritize recrystallization if SM is the only impurity. Chromatography is required if Dibromo is present.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned orange/brown immediately upon adding NBS. Is this normal? A: No. Pure NBS should be white/off-white.[2] A brown color indicates free bromine (


) is present before the reaction starts.[1] This can lead to ionic bromination (ring bromination) rather than radical bromination.[1]
  • Fix: Wash your NBS with water and dry it, or recrystallize it from water (keep below 75°C) before use.[1]

Q2: Can I use UV light instead of AIBN? A: Yes, photo-initiation is very effective for Wohl-Ziegler reactions. A standard 300-500W tungsten lamp can initiate the reaction at reflux. However, thermal initiation (AIBN/Reflux) is generally more reproducible for scale-up than light, which suffers from path-length attenuation in large flasks.[1]

Q3: How do I distinguish the Product from the Dibromo impurity by NMR? A: Look at the benzylic protons:

  • Starting Material (

    
    ):  Singlet around 
    
    
    
    2.2 – 2.5 ppm.[1]
  • Product (

    
    ):  Singlet around 
    
    
    
    4.4 – 4.6 ppm.[1]
  • Dibromo Impurity (

    
    ):  Singlet shifted downfield, typically around 
    
    
    
    6.6 – 6.8 ppm.[1]
  • Note: Integration of these peaks gives you the exact molar ratio for stoichiometry adjustments.

Q4: Why is Benzotrifluoride (


) recommended over Acetonitrile? 
A:  While Acetonitrile is a greener solvent, it is polar.[1] Radical reactions often perform better in non-polar solvents (like the banned 

) because polar solvents can stabilize ionic intermediates, potentially encouraging side reactions on the isoxazole ring.[1]

mimics the non-polar nature of

almost perfectly.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Title: Mechanism of the Wohl-Ziegler Reaction[3][4][5][6]

    • Source: Organic Chemistry Portal[6][7]

    • URL:[Link][1]

  • Green Solvents for Bromin

    • Title: Radical bromination of benzylic positions in benzotrifluoride (PhCF3)[1]

    • Source:Green Chemistry, 2010.[1] (General application of PhCF3 as CCl4 replacement)

    • URL:[Link]

  • NBS Purific

    • Title: N-Bromosuccinimide (Reagent Profile)[1][2][5][8]

    • Source: Organic Syntheses / Wikipedia Reagent Guides
    • URL:[Link][1][2][5][8][9]

  • Isoxazole Synthesis & Functionaliz

    • Title: Synthesis of Isoxazole Deriv
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromomethyl-3-(p-chlorophenyl)isoxazole

Welcome to the technical support center for the purification of 4-Bromomethyl-3-(p-chlorophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who require this k...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromomethyl-3-(p-chlorophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for subsequent synthetic steps. We will explore common purification challenges, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for 4-Bromomethyl-3-(p-chlorophenyl)isoxazole?

The two most effective and commonly employed methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially on a larger scale. It is highly effective if the impurities have significantly different solubility profiles from the desired product in a given solvent. For isoxazole derivatives, which are often crystalline solids, this can be a very efficient technique.[1][2]

  • Column Chromatography: This is the most versatile and powerful method for separating complex mixtures, particularly when dealing with regioisomers, byproducts with similar polarities to the product, or when the product is an oil.[1][3] It is the go-to method when recrystallization fails to achieve the desired purity.

Q2: I have a solid crude product. How do I select an appropriate solvent for recrystallization?

Selecting the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Good candidates include isopropanol, ethanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.

  • If the compound dissolves immediately at room temperature, the solvent is too good and should be discarded.

  • If the compound is insoluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • For related isoxazole structures, solvents like xylene have been used successfully for recrystallization.[4] Mixed solvent systems, such as acetone/water or ethanol/water, can also be effective for tuning solubility.[5]

Q3: What are the likely impurities I might encounter, and how can I detect them?

Impurities in your crude product typically originate from the synthetic route. For 4-Bromomethyl-3-(p-chlorophenyl)isoxazole, common impurities include:

  • Unreacted Starting Material: e.g., 4-Methyl-3-(p-chlorophenyl)isoxazole.

  • Byproducts from Isoxazole Synthesis: Such as furoxans, which can arise from the dimerization of nitrile oxide intermediates.[6]

  • Over-brominated Species: e.g., 4-(Dibromomethyl)-3-(p-chlorophenyl)isoxazole.

  • Regioisomers: Depending on the synthetic strategy, isomers with different substituent patterns on the isoxazole ring could be present.[1]

Detection: Thin-Layer Chromatography (TLC) is the primary tool for initial purity assessment and for monitoring purification. A well-chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate) should allow you to visualize the product spot, separated from starting materials and byproducts. Purity can be definitively confirmed using analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][7]

Q4: The isoxazole ring is known to be sensitive. Are there conditions I should avoid during purification?

Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[1] To preserve your product, avoid:

  • Strongly Basic Conditions: Ring-opening can occur in the presence of strong bases like sodium hydroxide.[1] Use mild inorganic bases like sodium bicarbonate for aqueous washes if necessary.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will cleave the N-O bond.[1]

  • Excessive Heat: While heating is necessary for recrystallization, prolonged exposure to high temperatures can cause decomposition. Do not leave solutions heating unnecessarily.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization. The melting point of the solid is lower than the boiling point of the solvent; The solution is supersaturated; High impurity load.1. Lower the temperature at which the crude material is dissolved by using a mixed solvent system. 2. Try trituration: Add a solvent in which your product is sparingly soluble and stir or sonicate vigorously to induce solidification.[8] 3. Add a seed crystal to initiate crystallization. 4. If oiling persists, purify the material as an oil via column chromatography.[8]
Persistent emulsion during liquid-liquid extraction. The two phases have similar densities; Surfactant-like impurities are present.1. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength and density of the aqueous phase.[8] 2. Allow the separatory funnel to stand undisturbed for an extended period.[8] 3. Filter the entire mixture through a pad of Celite® or glass wool to break the emulsion.[8] 4. If manageable, centrifugation is highly effective at separating the layers.[8]
Multiple spots are clustered together on TLC. The polarity of the eluent is not optimal for separation.1. Decrease Eluent Polarity: If the spots are high up the plate (high Rf), decrease the proportion of the polar solvent (e.g., switch from 2:1 to 5:1 Hexane:EtOAc). 2. Change Solvent System: Sometimes a complete change of solvents is needed. Try a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. 3. Add a Modifier: Adding a small amount (0.1-1%) of acetic acid or triethylamine can improve the separation of acidic or basic compounds, respectively.[1]
Low product recovery after column chromatography. The product is still on the column; The compound is unstable on silica gel; The chosen eluent is not polar enough.1. Flush the Column: After collecting your product, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 10% Methanol in DCM) to check if any product remains. 2. Run the Column Faster: Minimize contact time with the silica if you suspect decomposition. 3. Switch to a Different Stationary Phase: Consider using neutral alumina if your compound is acid-sensitive.

Experimental Protocols & Workflows

Workflow for Purification of Crude 4-Bromomethyl-3-(p-chlorophenyl)isoxazole

The following diagram outlines the decision-making process for purifying your crude product.

G cluster_recryst Recrystallization Path cluster_chrom Chromatography Path crude Crude Product tlc Analyze by TLC crude->tlc decision Assess Purity tlc->decision recryst Recrystallization Protocol decision->recryst One major spot, minor impurities chrom Column Chromatography Protocol decision->chrom Multiple spots, similar polarity filter_dry Filter & Dry Crystals recryst->filter_dry final_analysis1 Final Purity Check (TLC, NMR) filter_dry->final_analysis1 combine_fractions Combine Pure Fractions & Evaporate chrom->combine_fractions final_analysis2 Final Purity Check (TLC, NMR) combine_fractions->final_analysis2

Caption: Decision workflow for purifying the target compound.

Protocol 1: Recrystallization

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified through screening.

  • Dissolution: Place the crude 4-Bromomethyl-3-(p-chlorophenyl)isoxazole in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. Aim for a system that gives the product an Rf value of approximately 0.25-0.35. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent to avoid cracking the silica bed.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Bromomethyl-3-(p-chlorophenyl)isoxazole.

Troubleshooting TLC Results: A Decision Tree

G start Spot TLC Plate & Run observe Observe Under UV / Stain start->observe decision What do you see? observe->decision one_spot Single, well-defined spot (Rf ~0.3) decision->one_spot A streaking Streaking spot decision->streaking B multiple_spots Multiple distinct spots decision->multiple_spots C spots_origin Spots remain at origin decision->spots_origin D action_ok Proceed to column or assess purity for recrystallization one_spot->action_ok action_streak Add modifier to eluent (e.g., 0.5% AcOH or Et3N) streaking->action_streak action_multiple Column chromatography is necessary. Adjust eluent for better separation. multiple_spots->action_multiple action_origin Increase eluent polarity (add more polar solvent) spots_origin->action_origin

Caption: Interpreting TLC results for purification planning.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • Ma, S., Wang, G., & Zhang, Z. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 20(8), 13974-13983.
  • Shaikh, I. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
  • Mague, J. T., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Molecules, 29(5), 1121.
  • Kumar, A., & Kumar, R. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • Sigma-Aldrich. (n.d.). 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole. Product Page.
  • Sigma-Aldrich. (n.d.). 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole. Product Page.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Gonzalez, M. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Reddy, T. R. K., et al. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters, 21(24), 10063-10068.
  • Johnson, F., & Panella, J. P. (1967). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 47, 26.
  • Thompson, A. L., et al. (2021). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Scientific Reports, 11(1), 1-9.
  • Fluorochem. (n.d.). 3-[(4-BROMOPHENYL)(HYDROXY)METHYL]ISOXAZOLE-4-CARBOXYLIC ACID. Product Page.
  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50.
  • Ma, S., Wang, G., & Zhang, Z. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 20(8), 13974-13983.
  • Sigma-Aldrich. (n.d.). 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole AldrichCPR. Product Page.
  • WO/2004/011444. (2004). NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES.
  • Ma, S., Wang, G., & Zhang, Z. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2), 15-23.
  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers.

Sources

Optimization

Handling lachrymatory properties of bromomethyl isoxazole compounds

Technical Support Center: Bromomethyl Isoxazole Compounds A Guide to Safe Handling and Mitigation of Lachrymatory Properties Welcome to the technical support center for bromomethyl isoxazole compounds. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromomethyl Isoxazole Compounds

A Guide to Safe Handling and Mitigation of Lachrymatory Properties

Welcome to the technical support center for bromomethyl isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile chemical building blocks. While invaluable in synthesis, the potent lachrymatory and irritant nature of these compounds necessitates specialized handling procedures. This document provides in-depth, experience-driven troubleshooting advice and protocols to ensure both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the safe use of bromomethyl isoxazole compounds.

Q1: What exactly makes bromomethyl isoxazole compounds so irritating and lachrymatory?

The primary cause of the irritant and lachrymatory (tear-inducing) properties of these compounds is the high reactivity of the bromomethyl group (-CH₂Br) attached to the isoxazole ring. This group is an effective alkylating agent. When vapors come into contact with the moisture on the surface of the eye or respiratory tract, the compound can alkylate biological macromolecules (like proteins and enzymes), leading to a rapid inflammatory response, pain, and the production of tears. The isoxazole ring itself can influence the reactivity of the bromomethyl group.[1][2]

Q2: What are the immediate first aid measures I should take in case of an exposure?

Immediate and thorough action is critical. The response depends on the route of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Q3: What is the absolute minimum Personal Protective Equipment (PPE) required for handling these compounds?

Standard laboratory PPE is insufficient. A higher level of protection is mandatory to prevent exposure.[6]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[7] A full-face shield must be worn over the goggles to protect the entire face from splashes and vapors.[6][8]

  • Hand Protection: Use double-gloving. Wear a pair of heavy-duty, chemical-resistant gloves (e.g., neoprene or thicker nitrile) over a pair of standard disposable nitrile gloves.[6][8] Check the manufacturer's chemical resistance guide for suitability.

  • Body Protection: A flame-resistant lab coat is essential. An additional chemical-resistant apron should be worn over the lab coat.[8]

  • Clothing: Always wear long pants and fully enclosed, chemical-resistant shoes.[6]

All handling of bromomethyl isoxazole compounds, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[9]

Q4: How should I properly store these compounds to minimize risks?

Proper storage is crucial to prevent the slow release of lachrymatory vapors into the laboratory environment.

  • Store in a tightly sealed container.

  • Use secondary containment (e.g., place the primary container inside a larger, sealed, and clearly labeled container).

  • Store in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.

  • Ensure the storage location is separate from incompatible materials, such as strong bases or oxidizing agents, which could potentially degrade the compound and release vapors.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Handling & Exposure Control

Q: I can smell a sharp, irritating odor even when working inside my chemical fume hood. What should I do?

A: This indicates a containment failure and must be addressed immediately.

  • Check the Fume Hood: First, verify that the fume hood sash is at the lowest practical working height. Check the fume hood's certification sticker to ensure it has been tested within the last year and is functioning correctly.

  • Evaluate Your Technique: Aerosols can be generated by actions like rapid liquid transfers, stirring, or heating.[3] Ensure all transfers are done slowly and carefully. Keep all containers capped when not in immediate use.

  • Check for Contamination: The source may be external to your immediate experiment. Check for contaminated equipment, bench paper, or spills inside the hood. The exterior of your primary container may be contaminated.

  • Stop Work: If the smell persists, stop your work, safely shut down the reaction, cap all containers, and close the fume hood sash completely. Evacuate the immediate area and inform your laboratory supervisor or safety officer.

Q: My outer glove was contaminated during a transfer. What is the correct procedure?

A: This is precisely why double-gloving is recommended.

  • Do Not Touch Anything: Avoid touching your face, clothing, or any equipment outside the immediate work area.

  • Remove the Outer Glove: Carefully peel off the contaminated outer glove, ensuring the outer surface does not touch your skin or the inner glove.

  • Dispose of Properly: Immediately dispose of the contaminated glove in the designated hazardous waste container within the fume hood.

  • Replace and Continue: Put on a new outer glove before resuming your work. Never reuse a contaminated glove.

Q: How do I decontaminate my glassware and equipment after an experiment is complete?

A: Never wash contaminated glassware directly in the sink. All equipment must be decontaminated (quenched) inside a chemical fume hood first.

  • Initial Rinse: Rinse the glassware with a small amount of an organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinse solvent must be collected and treated as hazardous waste.

  • Quenching Solution: Prepare a quenching solution, such as a 1:1 mixture of 1 M sodium hydroxide and ethanol. Carefully add this solution to the glassware and allow it to sit for several hours (or overnight) to neutralize any remaining bromomethyl isoxazole. The reactive bromomethyl group will be converted to a less hazardous ethoxymethyl or hydroxymethyl group.[10]

  • Final Cleaning: After quenching, the glassware can be washed using standard laboratory procedures.

Synthesis & Reaction Troubleshooting

Q: My reaction is giving a low yield, and I see multiple spots on my TLC plate. Could the bromomethyl isoxazole be unstable under my reaction conditions?

A: Yes, this is a common issue. The isoxazole ring and the bromomethyl group can be sensitive to certain conditions.[1]

  • Check for Basicity: The isoxazole N-O bond can be cleaved under strongly basic conditions.[1] If your reaction uses a strong base, consider if a milder base could be used or if the addition of the base can be performed at a lower temperature to minimize degradation.

  • Nucleophilic Attack: The bromomethyl group is a reactive electrophile. If your reaction mixture contains other nucleophiles (even weak ones like certain solvents or additives), they may be competing with your desired reaction pathway, leading to side products.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to degradation.[1] Monitor your reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

Q: How can I monitor my reaction's progress without repeatedly opening the reaction vessel and risking exposure?

A: Minimizing exposure during reaction monitoring is key.

  • Use a Septum: If your reaction setup allows, use a flask with a rubber septum. You can then safely withdraw a small aliquot for analysis using a syringe and needle without opening the system to the atmosphere.

  • Quench Aliquots: Before spotting on a TLC plate or preparing for LC-MS, immediately quench the withdrawn aliquot in a small vial containing a suitable nucleophile (like a drop of diethylamine or ethanolamine in solvent) to neutralize the lachrymatory compound. This makes the sample safer to handle for analysis.

Spills & Waste Management

Q: I've spilled a small amount (less than 10 mL) of a bromomethyl isoxazole solution inside the fume hood. How do I clean it up?

A: For small spills inside a fume hood, a trained researcher can safely manage the cleanup.

  • Alert Others: Inform others in the lab of the spill.

  • Contain the Spill: Use an inert absorbent material like vermiculite or cat litter to create a dike around the spill and then absorb the liquid.[11] Work from the outside in.

  • Neutralize: Once absorbed, carefully add a quenching solution. A slurry of sodium bicarbonate or soda ash in water can be used to neutralize any acidic byproducts and help hydrolyze the bromomethyl group.[11] Be cautious, as this may release gas.

  • Collect and Dispose: Scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a quenching solution (see Q&A on decontamination), followed by a standard cleaning solvent. Dispose of all cleaning materials as hazardous waste.[11]

Q: How do I properly dispose of waste containing bromomethyl isoxazole compounds?

A: All waste streams—including reaction mixtures, solvent rinses, and contaminated materials—must be treated as hazardous waste and should be neutralized before disposal.

  • Quench Liquid Waste: In a suitable container inside a fume hood, cool the waste solution in an ice bath.[12] Slowly and carefully add a quenching agent, such as a solution of isopropanol, followed by a 1:1 mixture of isopropanol/water.[12][13] After the initial reaction subsides, you can slowly add water. This process converts the reactive bromomethyl group to a less hazardous ether or alcohol.

  • Neutralize: After quenching, check the pH and neutralize with an acid (like citric acid) or base as needed before adding it to the appropriate aqueous or organic waste container.[10][12]

  • Solid Waste: All contaminated solid waste (gloves, bench paper, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste bag or container.

Detailed Protocols

Protocol 1: Safe Weighing and Dispensing
  • Preparation: Don all required PPE (face shield over goggles, double gloves, lab coat, apron). Ensure the chemical fume hood is on and functioning correctly.

  • Work Surface: Place plastic-backed absorbent paper on the surface of the analytical balance inside the fume hood.[3]

  • Dispensing: Use a spatula to transfer the solid compound from the reagent bottle to a tared weighing vessel. Perform this action slowly and deliberately to minimize the creation of airborne dust.

  • Capping: Immediately and tightly cap the main reagent bottle after dispensing.

  • Cleanup: If any solid is spilled, clean it immediately using the spill procedure outlined above. Dispose of the absorbent paper as solid hazardous waste.

  • Transport: If the weighed compound needs to be moved, ensure it is in a securely capped vial or flask. Use a secondary container for transport between labs.[7]

Protocol 2: Quenching and Neutralization of Waste
  • Setup: In a chemical fume hood, place the flask containing the bromomethyl isoxazole waste into a secondary container (e.g., a large beaker) and cool with an ice/water bath. Ensure the system is not sealed to allow for gas to vent.[13]

  • Initial Quench: While stirring, slowly add isopropanol dropwise via an addition funnel.[12][14] The rate of addition should be controlled to keep the reaction from becoming too vigorous.

  • Secondary Quench: Once the addition of isopropanol no longer produces a noticeable reaction, switch to slowly adding a 1:1 mixture of isopropanol and water.[12]

  • Final Quench: After the isopropanol/water addition is complete and the reaction has subsided, slowly add water until no further reaction is observed.[14]

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.[13]

  • Neutralization & Disposal: Check the pH of the solution and adjust to neutral (pH ~7) with citric acid or sodium bicarbonate as needed.[12] Dispose of the neutralized solution in the appropriate hazardous waste container.

Data & Diagrams

Table 1: Summary of Safety Recommendations
Hazard Recommended PPE Primary Engineering Control Recommended Quenching Agents First Aid Action (Eyes)
Lachrymatory Vapors & Splashes Face shield over chemical splash goggles, double gloves (nitrile inner, neoprene/heavy nitrile outer), chemical-resistant apron over lab coat.[6][8]Certified Chemical Fume HoodIsopropanol, Ethanol, Sodium Bicarbonate Solution, Dilute Sodium Hydroxide in Ethanol.[10][12]Flush with water for 15+ minutes, seek immediate medical attention.[3]
Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood is ON and Certified prep2 Don Full PPE: - Face shield & goggles - Double gloves - Apron & lab coat prep1->prep2 handle1 Work Within Fume Hood (Sash at low position) prep2->handle1 handle2 Use Secondary Containment handle1->handle2 handle3 Keep Containers Capped handle2->handle3 clean1 Decontaminate Glassware (Quench before washing) handle3->clean1 clean2 Quench All Liquid Waste (e.g., with isopropanol) clean1->clean2 clean3 Segregate Solid Waste clean2->clean3

Caption: Core workflow for safely handling bromomethyl isoxazole compounds.

G start Spill Detected loc_check Is spill inside a fume hood? start->loc_check size_check Is spill < 100 mL and manageable? loc_check->size_check Yes evacuate EVACUATE AREA Alert Supervisor Call Emergency Services loc_check->evacuate No size_check->evacuate No self_cleanup Proceed with Cleanup Protocol: 1. Alert others 2. Contain spill 3. Neutralize/Quench 4. Collect waste size_check->self_cleanup Yes decon Decontaminate Area & Dispose of all materials as hazardous waste self_cleanup->decon

Caption: Decision tree for responding to a bromomethyl isoxazole spill.

References

  • Smolecule. (n.d.). Buy 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9.
  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Pyrophoric Solids.
  • Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • University of Iowa Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • K-GROUP, University of Washington. (2006). Quenching Reactive Substances.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2), 14-24.
  • Fluorochem. (n.d.). 5-Bromomethyl-3-(3-bromo-phenyl)-isoxazole.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fluorochem. (n.d.). 5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole.
  • Grainger. (2014). Safe Chemical Handling / Lab Safety Video Part 5.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative The compound 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic molecule with potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

The compound 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic molecule with potential applications as a building block in medicinal chemistry. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is a definitive tool for this purpose.[1] The fragmentation pattern generated provides a structural "fingerprint," allowing for unambiguous identification and differentiation from related impurities or isomers.[2]

This guide will dissect the predicted fragmentation pathways of the title compound. The rationale behind each bond cleavage is explained based on fundamental principles of ion stability. To provide a richer context, we will compare its predicted spectrum to that of two key analogs:

  • Analog A (Lacking Bromine): 4-Methyl-3-(4-chloro-phenyl)-isoxazole

  • Analog B (Lacking Chlorine): 4-Bromomethyl-3-phenyl-isoxazole

This comparative approach highlights the specific influence of each halogen substituent on the overall fragmentation cascade, enhancing the diagnostic power of the analysis.

Predicted Fragmentation of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

Under electron ionization, the molecule is expected to form an energetically unstable molecular ion ([M]+•) that undergoes a series of predictable cleavage reactions to yield more stable fragment ions.[2][3]

Molecular Ion Characteristics

The most diagnostically significant feature of the molecular ion is its unique isotopic pattern. The presence of both bromine (79Br/81Br ≈ 1:1 ratio) and chlorine (35Cl/37Cl ≈ 3:1 ratio) will produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragment containing both halogens.[4] For 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole (C10H7BrClNO), the primary molecular ion peak ([C10H779Br35ClNO]+•) will be at an m/z of approximately 271, accompanied by prominent peaks at m/z 273 and 275.

Primary Fragmentation Pathways

The fragmentation is driven by the cleavage of the weakest bonds and the formation of the most stable charged species.

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak, and its cleavage is a dominant fragmentation pathway for brominated compounds.[4][5] This leads to the formation of a highly stabilized cation at m/z 192/194 ([M-Br]+). The stability of this ion is enhanced by the proximity of the aromatic and heterocyclic rings.

  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is inherently weak and prone to cleavage upon ionization.[6][7][8] This initiation step often leads to a cascade of rearrangements. A critical fragmentation pathway for 3-aryl isoxazoles is the formation of the aroylium cation.[9][10] In this case, cleavage is expected to produce the 4-chlorobenzoyl cation at m/z 139/141 . This is a very stable and often abundant ion in the spectra of related structures.

  • Benzylic Cleavage: Cleavage of the bond between the isoxazole ring and the bromomethyl group can result in the loss of a •CH2Br radical, yielding a fragment corresponding to the 3-(4-chloro-phenyl)-isoxazole cation at m/z 178/180 .

  • Formation of the Tropylium-type Ion: While less common for bromomethyl groups compared to benzyl bromide itself, the formation of a tropylium-like ion from the bromomethyl moiety is possible, which would appear at m/z 91 .[11]

The proposed fragmentation cascade is visualized in the diagram below.

G M [C10H7BrClNO]+• Molecular Ion m/z 271/273/275 F1 [C10H7ClNO]+ Loss of •Br m/z 192/194 M->F1 - •Br F2 [C7H4ClO]+ 4-Chlorobenzoyl cation m/z 139/141 M->F2 - C3H2BrNO• F3 [C9H5ClNO]+ Loss of •CH2Br m/z 178/180 M->F3 - •CH2Br F4 [C6H4Cl]+ 4-Chlorophenyl cation m/z 111/113 F2->F4 - CO

Caption: Predicted EI fragmentation of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole.

Comparative Fragmentation Analysis

To validate the predicted pathways, we compare the expected spectrum of our target compound with its structural analogs. This comparison is essential for confirming the origin of specific fragment ions.

Data Summary Table
m/z (Predicted)Ion StructureTarget CompoundAnalog A (No Br)Analog B (No Cl)Rationale / Comments
271/273/275[M]+•Molecular ion with Br+Cl isotope pattern.
193/195[M]+•Molecular ion of Analog A.
236/238[M]+•Molecular ion of Analog B.
192/194[M-Br]+Key fragment. Absent in Analog A, confirming Br loss.
178/180[M-CH2Br]+Fragment from benzylic cleavage.
139/141[C7H4ClO]+Key fragment. 4-chlorobenzoyl cation. Absent in Analog B.
105[C7H5O]+Benzoyl cation. Confirms the Cl is on the phenyl ring.
111/113[C6H4Cl]+4-chlorophenyl cation from loss of CO from m/z 139/141.
77[C6H5]+Phenyl cation. Confirms absence of Cl in Analog B.
Analysis of Comparative Data
  • Impact of the Bromomethyl Group: The presence of the intense [M-Br]+ peak at m/z 192/194 in the target compound and its complete absence in Analog A is the most direct evidence for the bromomethyl substituent. The fragmentation of the bromomethyl group is a primary and highly characteristic process.[12]

  • Impact of the Chlorophenyl Group: The aroylium ion provides a clear diagnostic signal. For the target compound and Analog A, this appears at m/z 139/141, confirming the presence of the 4-chlorophenyl moiety.[13] In Analog B, this signal shifts to m/z 105 (benzoyl cation), definitively proving the absence of chlorine. Subsequent loss of carbon monoxide from these ions (to m/z 111/113 and m/z 77, respectively) further corroborates this assignment.

  • Isoxazole Core Fragmentation: The cleavage of the isoxazole ring itself is a common feature across all three compounds, demonstrating a fragmentation pattern characteristic of the 3-aryl-isoxazole scaffold.[8][10]

Experimental Protocol: A Self-Validating Workflow

To acquire high-quality, reproducible data for this class of compounds, a standardized experimental approach is crucial. The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Ensure complete dissolution, using sonication if necessary.

    • Transfer to an appropriate autosampler vial.

  • GC-MS Instrumentation & Parameters:

    • System: A standard GC-MS system equipped with a quadrupole mass analyzer.

    • GC Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan mode from m/z 40 to 400.

  • Data Analysis & Validation:

    • Identify the peak corresponding to the target compound.

    • Extract the mass spectrum and subtract the background.

    • Verify the molecular ion cluster (m/z 271, 273, 275) and its isotopic abundance pattern.

    • Identify and annotate the key fragment ions as detailed in the comparison table.

    • Compare the obtained spectrum against a library of known compounds or the predicted fragmentation for confirmation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve 1mg/mL in DCM vial Transfer to Autosampler Vial dissolve->vial inject 1µL Injection (250°C) vial->inject separate GC Separation (30m Column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-400) ionize->detect extract Extract Spectrum detect->extract confirm Confirm M+• Isotope Pattern extract->confirm annotate Annotate Fragments confirm->annotate compare Compare & Validate annotate->compare

Caption: A validated workflow for the GC-MS analysis of isoxazole derivatives.

Conclusion

The mass spectral fragmentation of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is highly predictable and rich with structural information. The key diagnostic fragments arise from three main processes: the loss of the bromine radical, the formation of the 4-chlorobenzoyl cation via isoxazole ring cleavage, and the characteristic isotopic patterns imparted by the two halogen atoms. By employing a comparative analytical approach against structural analogs and adhering to a rigorous experimental protocol, researchers can confidently elucidate and confirm the structure of this and related molecules, ensuring data integrity in drug discovery and development programs.

References

  • Bowie, J. H., Kallury, R. K., & Cooks, R. G. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22, 563-575.
  • Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 295-302. Retrieved from [Link]

  • Selva, A., Stoyanova, R., Vettori, U., & Auricchio, S. (1979). MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. Annali di Chimica, 69(1-2), 81-89.
  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • Hofstetter, T. B., et al. (2021). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Knerr, G., McKenna, J. I., Quincy, D. A., & Natale, N. R. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry, 24, 1429-1433.
  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6).
  • Traldi, P., et al. (2007). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4-Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. ResearchGate. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2022). Determination of regioisomers by EI (electron ionization) mass spectrometry. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Parker, C. G., et al. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Retrieved from [Link]

  • Simons, B., Kallury, R., & Bowie, J. (1969). Electron-impact studies—L: Skeletal-rearrangement fragments in the mass spectra of diphenylpyrazoles and -isoxazoles. Semantic Scholar.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Natale, N. R., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. Retrieved from [Link]

  • Pires, J. V., et al. (2010). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Retrieved from [Link]

  • Putz, M., et al. (2013). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin.
  • Liu, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Retrieved from [Link]

  • Binzet, G., et al. (2011). Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Benzyl Bromide vs. 4-Bromomethyl-3-(4-chlorophenyl)isoxazole

Executive Summary The Standard vs. The Scaffold This guide compares Benzyl Bromide (BnBr) , the industry-standard benzylation reagent, with 4-Bromomethyl-3-(4-chlorophenyl)isoxazole (BCPI) , a specialized heterocyclic el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Standard vs. The Scaffold

This guide compares Benzyl Bromide (BnBr) , the industry-standard benzylation reagent, with 4-Bromomethyl-3-(4-chlorophenyl)isoxazole (BCPI) , a specialized heterocyclic electrophile used in high-value medicinal chemistry (e.g., synthesis of COX-2 inhibitors and immunomodulators).

While both reagents serve as electrophiles in nucleophilic substitutions, their reactivity profiles diverge significantly due to the electronic deficiency of the isoxazole ring and the steric architecture of the 3-aryl substituent.

  • Benzyl Bromide: High reactivity (SN1 & SN2), unhindered, prone to hydrolysis.

  • BCPI: Tunable reactivity (SN2 dominant), sterically modulated, enhanced stability against solvolysis.

Molecular Forensics: Electronic & Structural Analysis

To predict and control reactivity, we must deconstruct the electronic environments of the reactive centers.

FeatureBenzyl Bromide (BnBr)4-Bromomethyl-3-(4-chlorophenyl)isoxazole (BCPI)
Core Structure Phenyl ring (Aromatic hydrocarbon)Isoxazole ring (1,2-Azole, Heteroaromatic)
Electronic Effect Weakly activating (Resonance stabilization of cation)Electron-withdrawing (Inductive effect of O/N atoms)
Steric Environment Unhindered (Primary halide)Sterically Congested (Ortho-like 3-aryl group)
Leaving Group Bromide (Good)Bromide (Good)
Dipole Moment Low (~1.8 D)High (Due to heterocycle and 4-Cl substituent)
The "Steric-Electronic Tug-of-War"

In BCPI , the reactive methylene group is caught between two opposing forces:

  • Electronic Acceleration: The isoxazole ring is electron-deficient compared to benzene. This lowers the energy of the LUMO (C-Br

    
    ), theoretically making the carbon more electrophilic towards soft nucleophiles (SN2).
    
  • Steric Deceleration: The bulky 4-chlorophenyl group at position 3 sits adjacent to the reactive center. This creates a "picket fence" effect, hindering the backside attack required for SN2 mechanisms.

Scientist's Verdict: unlike BnBr, which reacts indiscriminately, BCPI requires smaller, stronger nucleophiles or elevated temperatures to overcome the steric barrier imposed by the 3-aryl moiety.

Experimental Benchmarking: Reactivity Profiles

The following data summarizes the relative performance of both reagents under standard alkylation conditions.

Table 1: Comparative Reactivity Matrix
Reaction TypeNucleophileBenzyl Bromide PerformanceBCPI PerformanceMechanistic Insight
Amine Alkylation Morpholine (1.0 eq)Fast (< 30 min @ RT)Moderate (2-4 h @ RT)BCPI's steric bulk slows nucleophilic approach.
Thiol Alkylation Thiophenol (NaH)Very Fast (Exothermic)Fast Sulfur's high nucleophilicity overcomes BCPI steric hindrance.
Ether Synthesis Phenol (K₂CO₃)Good (Reflux often not needed)Requires Heat (Reflux in MeCN)Harder nucleophiles (O-based) struggle with BCPI's sterics.
Hydrolysis Stability H₂O / AcetonePoor (Degrades rapidly)Good (Stable for hours)Isoxazole destabilizes the carbocation intermediate, retarding SN1 hydrolysis.
Diagram: Reaction Pathway Decision Tree

This flow illustrates the kinetic decision-making process for selecting the correct reagent/conditions.

ReactivityFlow Start Select Nucleophile Nuc_Soft Soft Nucleophile (Thiols, Phosphines) Start->Nuc_Soft Nuc_Hard Hard Nucleophile (Alkoxides, Amides) Start->Nuc_Hard BnBr_Path Benzyl Bromide: Rapid Reaction Risk of Over-alkylation Nuc_Soft->BnBr_Path k_rel = 100 BCPI_Path_Soft BCPI: Efficient Conversion Clean Mono-alkylation Nuc_Soft->BCPI_Path_Soft k_rel = 40 Nuc_Hard->BnBr_Path k_rel = 80 BCPI_Path_Hard BCPI: Slow / No Reaction Requires Heat/Catalyst Nuc_Hard->BCPI_Path_Hard k_rel = 5

Caption: Kinetic hierarchy showing BCPI's resistance to hard nucleophiles due to steric/electronic mismatch.

Detailed Experimental Protocols

These protocols are designed to be self-validating : the visual cues provided ensure the reaction is proceeding correctly without constant LC-MS monitoring.

Protocol A: Synthesis of BCPI (Bromination)

Context: If you need to generate the reagent fresh from the methyl-isoxazole precursor.

  • Setup: Charge a flame-dried RBF with 5-methyl-3-(4-chlorophenyl)isoxazole (1.0 eq) and CCl₄ or Trifluorotoluene (0.1 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Initiation: Heat to reflux. Validation: The dense NBS solid will float and convert to low-density succinimide (floating on surface) as the reaction proceeds.

  • Completion: Reaction is complete when the yellow bromine color fades to pale off-white.

  • Workup: Filter hot to remove succinimide. Evaporate solvent. Recrystallize from Hexane/EtOAc.

Protocol B: Controlled Alkylation with BCPI

Context: Coupling BCPI with a secondary amine (e.g., Piperazine derivative).

  • Solvent Choice: Use Acetonitrile (MeCN) .

    • Why? Polar aprotic solvent stabilizes the SN2 transition state but does not encourage solvolysis (unlike alcohols).

  • Base: Add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

    • Why? Scavenges the HBr byproduct. Carbonate bases are preferred to prevent quaternary salt formation.

  • Addition: Dissolve amine (1.0 eq) in MeCN. Add BCPI (1.1 eq) solid in one portion.

  • Reaction: Stir at 50°C for 4 hours.

    • Note: Unlike Benzyl Bromide (RT), BCPI requires mild heat to overcome the steric barrier of the 3-chlorophenyl ring.

  • Validation Check: Spot TLC. BCPI is UV active (bright purple/blue under short wave). The product will be more polar (lower Rf).

Safety & Stability Guide

ParameterBenzyl BromideBCPI
Lachrymator Severe. Requires full hood/goggles.Moderate. Irritant, but less volatile due to higher MW.
Shelf Life Low. Turns pink/brown (autocatalytic decomposition).High. Stable solid at RT if kept dry.
Storage 4°C, over copper wire (stabilizer).Ambient, desiccated.
Quenching Aqueous Ammonia or Sodium Thiosulfate.Dilute NaOH or Ammonia.

Critical Safety Note: While BCPI is less volatile than benzyl bromide, it acts as a potent sensitizer. All weighing should be performed in a fume hood.

References

  • BenchChem. (2025).[1] Comparative Reactivity of Benzyl Halides and Heterocyclic Analogs. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole. Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. Retrieved from

  • Enamine. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks via Nucleophilic Substitution. Retrieved from

  • ResearchGate. (2025). Synthesis and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Standards for 3-(4-chlorophenyl)isoxazole Derivatives

For researchers, scientists, and drug development professionals engaged in the analysis of 3-(4-chlorophenyl)isoxazole derivatives, the establishment of reliable and reproducible High-Performance Liquid Chromatography (H...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of 3-(4-chlorophenyl)isoxazole derivatives, the establishment of reliable and reproducible High-Performance Liquid Chromatography (HPLC) methods is paramount. Accurate determination of retention time (t R) is fundamental for compound identification, purity assessment, and quantitative analysis. This guide provides an in-depth comparison of retention time standards for this class of compounds, supported by experimental insights and protocols to ensure scientific integrity and trustworthy results.

The Critical Role of Retention Time Standards in HPLC Analysis

In reversed-phase HPLC, the retention time of an analyte is a characteristic parameter under a specific set of chromatographic conditions (mobile phase composition, stationary phase, flow rate, temperature). However, minor fluctuations in these parameters can lead to shifts in retention time, potentially causing misidentification of peaks and compromising data integrity. The use of retention time standards is a cornerstone of robust HPLC methodology, providing a constant reference point to account for and normalize such variations.

This guide will compare two primary sources of retention time standards for 3-(4-chlorophenyl)isoxazole derivatives: commercially available certified reference materials (CRMs) and in-house prepared standards. We will delve into the practical considerations for their selection, preparation, and implementation, supported by illustrative experimental data.

Comparison of Retention Time Standards: Commercial vs. In-House

The choice between a commercial or an in-house standard is a critical decision in method development, with each option presenting distinct advantages and disadvantages.

FeatureCommercial Certified Reference Material (CRM)In-House Prepared Standard
Purity & Characterization High purity (typically >98%), fully characterized with a certificate of analysis (CoA).Purity is dependent on synthesis and purification methods. Requires thorough in-house characterization (e.g., NMR, MS, elemental analysis).
Traceability & Compliance Traceable to national or international standards. Essential for regulatory submissions (e.g., FDA, EMA).Lacks formal traceability unless prepared and validated under stringent cGMP/GLP conditions.
Cost Higher initial cost per unit.Lower apparent cost of materials, but significant hidden costs in terms of chemist's time for synthesis, purification, and characterization.
Availability Readily available from chemical suppliers.[1]Requires synthesis and purification, which can be time-consuming.
Convenience Ready to use upon receipt.Requires significant effort to prepare and validate before use.
Trustworthiness High, based on the supplier's quality management system and the provided CoA.Dependent on the rigor of in-house validation and quality control procedures.

Expert Insight: For academic research and early-stage discovery, a well-characterized in-house standard can be a cost-effective solution. However, for preclinical and clinical development, and for any work intended for regulatory submission, the use of a commercially available CRM is non-negotiable to ensure data integrity and compliance.

Experimental Protocol: Establishing a Robust HPLC Method for 3-(4-chlorophenyl)isoxazole Derivatives

The following protocol outlines a validated reversed-phase HPLC method suitable for the analysis of 3-(4-chlorophenyl)isoxazole and its derivatives. This method serves as the basis for the comparative retention time data presented in this guide.

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility. For compounds with high aromaticity, a Phenyl-Hexyl column can offer alternative selectivity.[2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Standard Solutions:

    • Commercial Standard: 3-(4-chlorophenyl)isoxazole, ≥95% purity, obtained from a reputable supplier.[1]

    • In-House Standard: Synthesized and purified 3-(4-chlorophenyl)isoxazole. Purity confirmed to be >98% by qNMR and HPLC peak area normalization.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 50% B

    • 13-15 min: 50% B (re-equilibration)

Workflow for Standard Preparation and Analysis

Caption: Workflow for HPLC analysis of retention time standards.

Comparative Experimental Data

The following table presents hypothetical yet representative retention time data for a commercially sourced standard and a well-characterized in-house standard of 3-(4-chlorophenyl)isoxazole, analyzed using the afore-mentioned HPLC method.

Standard TypeLot NumberPurity (%)Retention Time (t R) (minutes)Relative Standard Deviation (RSD) of t R (n=6) (%)
Commercial Standard CS-0206261≥95[1]8.420.15
In-House Standard IHS-2024-01>988.410.18

Analysis of Results:

The data demonstrates that both the commercial and the high-purity in-house standards provide highly consistent retention times under the specified HPLC conditions. The low RSD values indicate excellent reproducibility of the analytical method. The slight variation in retention time between the two standards is well within acceptable limits for chromatographic analysis and can be attributed to minor differences in the impurity profile.

Trustworthiness and Validation: Forced Degradation Studies

To ensure the trustworthiness of a retention time standard, its stability under potential stress conditions must be evaluated. Forced degradation studies are a critical component of this validation process, providing insights into the degradation pathways and demonstrating the stability-indicating nature of the HPLC method.[2][5]

Protocol for Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the 3-(4-chlorophenyl)isoxazole standard in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 105 °C for 24 hours, then dissolve in methanol.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for HPLC: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using the validated HPLC method.

Illustrative Forced Degradation Results
Stress ConditionRetention Time of Parent Compound (minutes)% DegradationRetention Times of Major Degradants (minutes)
Control (Unstressed) 8.420-
Acid Hydrolysis (1N HCl, 60°C, 4h) 8.41< 5%-
Base Hydrolysis (1N NaOH, RT, 2h) 8.43~ 25%4.75, 6.21
Oxidative (30% H₂O₂, RT, 24h) 8.42~ 15%7.89
Thermal (105°C, 24h) 8.41< 2%-
Photolytic (UV 254nm, 24h) 8.42< 5%-

Interpretation of Forced Degradation Data:

The results indicate that 3-(4-chlorophenyl)isoxazole is relatively stable under acidic, thermal, and photolytic stress. However, it shows significant degradation under basic and oxidative conditions. The appearance of new peaks at different retention times confirms that the HPLC method is stability-indicating, as it can separate the parent compound from its degradation products. This is a crucial aspect of a trustworthy analytical method.

Conclusion and Recommendations

The establishment of reliable HPLC retention time standards is a non-negotiable prerequisite for the accurate and reproducible analysis of 3-(4-chlorophenyl)isoxazole derivatives. This guide has provided a comparative overview of commercially available and in-house prepared standards, highlighting the critical considerations for their selection and use.

  • For research and development activities where regulatory submission is not an immediate goal, a well-characterized in-house standard can be a viable and cost-effective option, provided that its purity and identity are rigorously confirmed.

  • For all GxP-compliant work and studies intended for regulatory filings, the use of commercially available Certified Reference Materials is mandatory to ensure data integrity, traceability, and compliance.

The provided experimental protocols for HPLC analysis and forced degradation studies offer a robust framework for establishing and validating a trustworthy analytical method. By implementing these principles, researchers can ensure the quality and reliability of their data in the critical field of drug development.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available from: [Link]

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available from: [Link]

  • Development of the chromatographic separation methodology and impurity profiling of 5-(5-trifluoromethyl-isoxazol-3-yl)furan-2-sulfonamide, a drug candidate for the glaucoma treatment. Semantic Scholar. Available from: [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. OUCi. Available from: [Link]

  • LC method for the analysis of Oxiconazole in pharmaceutical formulations. ResearchGate. Available from: [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available from: [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. PubMed Central. Available from: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available from: [Link]

  • 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. HPLC. Available from: [Link]

  • Development and validation of RP – HPLC method for quantitation of luliconazole in bulk and formulation. ScienceScholar. Available from: [Link]

  • QbD-Based RP-HPLC Method Development and Validation for Quantitation of Rimegepant in Standard and Pharmaceutical Formulations. ResearchGate. Available from: [Link]

  • Analyzing the applications of High-Performance Liquid Chromatography (HPLC) in Method Development and Validation. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available from: [Link]

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Comparative

A Researcher's Guide to the Infrared Spectroscopy of Bromomethyl-Substituted Isoxazoles

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the bromomethyl group when attached to an isoxazole ring. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the bromomethyl group when attached to an isoxazole ring. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of frequencies to explain the underlying principles and experimental considerations necessary for accurate spectral interpretation. We will explore the signature vibrational modes of the bromomethyl moiety, the influence of the isoxazole ring, and provide a robust experimental protocol for acquiring high-quality data.

Section 1: Fundamental Principles and Vibrational Modes

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as the stretching and bending of chemical bonds.[1][2] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, providing a unique "fingerprint" for the compound.[3]

When analyzing a bromomethyl-substituted isoxazole, the spectrum is best understood by considering the contributions from two key structural components: the isoxazole core and the bromomethyl substituent . The electronic interplay between the electron-withdrawing isoxazole ring and the electronegative bromine atom influences the precise location of these vibrational peaks.

Section 2: Detailed Peak Assignments and Comparative Analysis

The interpretation of the IR spectrum of a bromomethyl-isoxazole hinges on identifying the characteristic vibrations of the -CH₂Br group and distinguishing them from the absorptions of the isoxazole ring itself.

The Bromomethyl Group (-CH₂Br) Signature Peaks

The vibrations associated with the bromomethyl group are critical for confirming its presence. These can be categorized into C-H stretching, CH₂ bending, and C-Br stretching modes.

  • C-H Stretching: The methylene (-CH₂) group in the bromomethyl substituent exhibits both symmetric and asymmetric stretching vibrations. These typically appear just below 3000 cm⁻¹ a region characteristic of sp³ hybridized C-H bonds.[4] Expect to see a medium-intensity peak for the asymmetric stretch around 2960 cm⁻¹ and a corresponding symmetric stretch near 2870 cm⁻¹ .[5]

  • CH₂ Bending Vibrations: The methylene group has several distinct bending motions, each with a characteristic frequency range.[3][6][7]

    • Scissoring (Deformation): This involves the two hydrogen atoms moving towards each other. It gives rise to a moderately strong and reliable absorption band typically found in the 1470-1450 cm⁻¹ range.[1][5]

    • Wagging: This out-of-plane bending vibration can be a useful diagnostic peak, though its intensity varies. It is generally observed in the 1300-1150 cm⁻¹ region.

    • Twisting and Rocking: These bending modes are often weaker and appear in the complex "fingerprint region" of the spectrum, making them less diagnostically reliable on their own.[1][5]

  • C-Br Stretching: This is arguably the most definitive peak for confirming the bromomethyl group. Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at a low frequency. This peak is expected to be of medium to strong intensity in the 650-550 cm⁻¹ range.[8] Its position in this crowded region of the spectrum requires careful analysis to distinguish it from other skeletal vibrations.

The Isoxazole Ring Vibrations

The isoxazole ring is a five-membered heterocycle with its own set of characteristic IR absorptions. These are crucial for confirming the integrity of the core structure.

  • C-H Stretching: If the isoxazole ring has hydrogen atoms attached, their C-H stretching vibrations will appear at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of sp² C-H bonds in aromatic and heteroaromatic systems.[1][9]

  • Ring Stretching (C=N, C=C): The double bonds within the isoxazole ring give rise to a series of stretching vibrations. A key peak is the C=N stretch, which is typically observed in the 1600-1500 cm⁻¹ region.[9][10] Other C=C and C-N ring stretching vibrations also contribute to bands in this area and down to ~1430 cm⁻¹.[10]

  • Ring Skeletal Vibrations (N-O, C-O): The single bonds involving the heteroatoms also have characteristic stretching frequencies. Based on studies of isoxazole derivatives, one can expect peaks around 1153 cm⁻¹ for the N-O stretch and 1068 cm⁻¹ for the C-O stretch .[11]

Section 3: Comparative Data Summary

The following table summarizes the expected IR absorption frequencies for a typical bromomethyl-isoxazole compound, providing a quick reference for spectral analysis.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Stretching (Asymmetric & Symmetric)Ring C-H3100 - 3000Weak to MediumConfirms sp² C-H bonds on the isoxazole ring.[1]
C-H Stretching (Asymmetric & Symmetric)-CH₂Br2960 - 2850MediumConfirms sp³ C-H bonds of the bromomethyl group.[4][5]
C=N StretchingIsoxazole Ring1600 - 1500Medium to StrongA key indicator of the heterocyclic ring structure.[10]
C=C StretchingIsoxazole Ring1580 - 1430Medium to VariablePart of a series of ring stretching bands.[10]
CH₂ Scissoring-CH₂Br1470 - 1450MediumA reliable bending vibration for the methylene group.[1][5]
N-O / C-O StretchingIsoxazole Ring1280 - 1050Medium to StrongCharacteristic skeletal vibrations of the isoxazole core.[11]
C-Br Stretching-CH₂Br650 - 550Medium to StrongThe most definitive absorption for the bromomethyl group.[8]

Section 4: Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of a solid bromomethyl-isoxazole sample using a modern Attenuated Total Reflectance (ATR) accessory, which is a common and robust technique.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Crystal Preparation: Before any measurement, meticulously clean the ATR crystal surface. Use a soft lab wipe dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous analyses. This is critical to prevent spectral contamination.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This essential step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. The spectrometer software will automatically subtract this background from your sample spectrum, ensuring that the final data only reflects the sample itself.

  • Sample Application: Place a small amount of the solid bromomethyl-isoxazole sample directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum. Insufficient contact is a common source of poor-quality data.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A standard resolution of 4 cm⁻¹ is sufficient for most functional group identification tasks.

  • Data Analysis: Once the spectrum is collected, use the software to label the key peaks corresponding to the vibrational modes detailed in Section 3. Compare the observed frequencies with the expected ranges to confirm the structure.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 1 to prepare the instrument for the next user.

Section 5: Workflow for Spectral Interpretation

The process of analyzing an IR spectrum can be streamlined by following a logical workflow. The diagram below illustrates a systematic approach to identifying the key features of a bromomethyl-isoxazole.

IR_Interpretation_Workflow cluster_regions Spectral Regions Analysis cluster_assignments Peak Assignment & Confirmation Start Begin with Full Spectrum Region1 Analyze 4000-2500 cm⁻¹ (Stretching Region) Start->Region1 Region2 Analyze 2000-1400 cm⁻¹ (Double Bond & Bending Region) Region1->Region2 Check_CH_Stretch Identify Ring C-H (>3000 cm⁻¹) & -CH₂Br C-H (<3000 cm⁻¹)? Region1->Check_CH_Stretch Region3 Analyze < 1400 cm⁻¹ (Fingerprint Region) Region2->Region3 Check_CN_Stretch Identify Isoxazole C=N (~1600-1500 cm⁻¹)? Region2->Check_CN_Stretch Check_CH2_Bend Identify -CH₂Br Scissoring (~1460 cm⁻¹)? Region3->Check_CH2_Bend Final Structure Confirmed Check_CH_Stretch->Final Check_CN_Stretch->Final Check_CBr_Stretch Identify C-Br Stretch (~650-550 cm⁻¹)? Check_CH2_Bend->Check_CBr_Stretch Confirm with other fingerprint peaks Check_CBr_Stretch->Final

Caption: Workflow for systematic IR spectrum analysis of bromomethyl-isoxazoles.

Conclusion

The infrared spectrum of a bromomethyl-substituted isoxazole contains a wealth of structural information. By systematically analyzing the key vibrational modes, researchers can confidently confirm the presence and integrity of both the isoxazole core and the crucial bromomethyl functional group. The most diagnostic peaks for the bromomethyl moiety are the sp³ C-H stretches below 3000 cm⁻¹, the CH₂ scissoring vibration near 1460 cm⁻¹, and the definitive C-Br stretch in the low-frequency 650-550 cm⁻¹ region. When combined with the characteristic C=N and ring skeletal vibrations of the isoxazole, these peaks provide a robust and reliable method for structural verification in a research and development setting.

References

  • Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1845. Available at: [Link]

  • Palmer, M. H., et al. (2007). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm⁻¹. Journal of Molecular Structure, 834-836, 14-23. DOI: 10.1016/j.molstruc.2006.10.051
  • University of the West Indies. (n.d.). Infrared Spectroscopy and Modes of Vibrations. Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

  • Roy, T. K., et al. (2021). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A, 125(22), 4829–4837. DOI: 10.1021/acs.jpca.1c03264
  • Physics Forums. (2009). What are the different types of motion in a CH2 group in IR spectroscopy? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.2: Theory. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Level Organic Chemistry: 15.2.1 Theory and practice of infrared spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. (Various editions). Cengage Learning. (General reference for IR principles).
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Hosseinzadeh, R., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1, 118-126. DOI: 10.22034/bmc.2024.441170.1026
  • D'Acquarica, I., et al. (2022). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2022(1), M1331. DOI: 10.3390/M1331
  • O'Sullivan, D. G., & Sadler, P. W. (1957). Vibrational frequency correlations in heterocyclic molecules. Part III. Carbonyl frequencies of certain compounds possessing fused six-membered rings. Journal of the Chemical Society, 2916. DOI: 10.1039/JR9570002916
  • National Institute of Standards and Technology (NIST). (n.d.). Oxazole. NIST Chemistry WebBook. Retrieved from [Link]

  • E-PG Pathshala. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

  • Elixir International Journal. (2012). Elixir Vib. Spect. 44, 7311-7316. Available at: [Link]

  • ResearchGate. (2014). Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. Retrieved from [Link]

  • ResearchGate. (2009). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

Comprehensive Safety and Handling Guide: 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the hand...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Profile and Scientific Rationale

Based on data for closely related analogs like 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole and 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole, the primary hazards are anticipated to be:

  • Acute Oral Toxicity : Similar compounds are classified as harmful or toxic if swallowed. Ingestion can lead to serious health complications.

  • Skin and Eye Irritation/Corrosion : Brominated organic compounds and isoxazole derivatives can cause severe skin burns and eye damage.[2][3][4] The reactivity of the bromomethyl group enhances this risk.

  • Respiratory Irritation : Inhalation of dust or fumes may cause respiratory irritation.[5]

  • Sensitization : Some isoxazole derivatives may cause an allergic skin reaction.[2]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount. The following table outlines the minimum required PPE for handling 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling significant quantities or when there is a splash risk.[6]Protects against splashes of the solid or solutions, which can cause serious eye damage.[3][4] The face shield provides a broader barrier of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for tears or degradation before use and practice double gloving for enhanced protection.Provides a barrier against skin contact. Latex gloves are not recommended due to poor resistance to many organic chemicals.[7]
Body Protection Laboratory CoatA full-length, flame-resistant lab coat is required.[7] Ensure it is fully buttoned.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound must be conducted in a certified chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[9]Minimizes the inhalation of fine particles of the solid compound, which may cause respiratory irritation.[5]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory.[9]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation : All weighing and handling of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole must be performed within a certified chemical fume hood to control airborne particulates.[10][11]

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3][11]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • PPE Donning : Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Dispensing : Carefully weigh the desired amount of the solid compound within the fume hood. Use appropriate tools (e.g., spatula) to avoid generating dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Keep the container covered as much as possible.

  • Post-Handling Decontamination : After handling, thoroughly clean all equipment and the work surface within the fume hood. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[3][12]

Storage
  • Store 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[3]

  • The storage area should be secure and accessible only to authorized personnel.[3][4]

Emergency Procedures

Spills
  • Small Spills : For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the solid. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spills : In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers. Prevent entry to the area and ensure it is well-ventilated, if safe to do so. Follow your institution's specific spill response protocol.

Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[4][13] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations for halogenated organic compounds.[3][4]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep 1. Verify Fume Hood & Safety Equipment ppe 2. Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep->ppe weigh 3. Weigh Solid Compound ppe->weigh dissolve 4. Prepare Solution (if needed) weigh->dissolve decon 5. Decontaminate Workspace & Equipment dissolve->decon waste 6. Dispose of Contaminated Materials in Hazardous Waste decon->waste remove_ppe 7. Remove PPE Correctly waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole.

References

  • Thor. (2015). Safety data sheet: ACTICIDE LA. Retrieved from [Link]

  • Walunj, Y., Mhaske, P., & Kulkarni, P. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Retrieved from [Link]

  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Bromomethyl)isoxazole. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

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